molecular formula C22H20FN3O5 B11034023 Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Cat. No.: B11034023
M. Wt: 425.4 g/mol
InChI Key: ZJZLASNSBFAPIY-UHFFFAOYSA-N
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Description

Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a dioxopyrrolidinyl moiety, and a tetrahydroquinoxalinyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the fluorophenyl and tetrahydroquinoxalinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.

Scientific Research Applications

Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors, while the dioxopyrrolidinyl and tetrahydroquinoxalinyl moieties contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
  • Methyl 3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Uniqueness

Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The combination of the dioxopyrrolidinyl and tetrahydroquinoxalinyl moieties further distinguishes it from other similar compounds, making it a valuable subject for research and development.

This comprehensive overview highlights the significance of this compound in various scientific fields. Further research and exploration are essential to fully understand its potential and applications.

Properties

Molecular Formula

C22H20FN3O5

Molecular Weight

425.4 g/mol

IUPAC Name

methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)propanoate

InChI

InChI=1S/C22H20FN3O5/c1-31-22(30)15(19-20(28)25-17-5-3-2-4-16(17)24-19)10-12-11-18(27)26(21(12)29)14-8-6-13(23)7-9-14/h2-9,12,15,19,24H,10-11H2,1H3,(H,25,28)

InChI Key

ZJZLASNSBFAPIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC(=O)N(C1=O)C2=CC=C(C=C2)F)C3C(=O)NC4=CC=CC=C4N3

Origin of Product

United States

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